Lenalidomide-acetylene-C5-COOH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

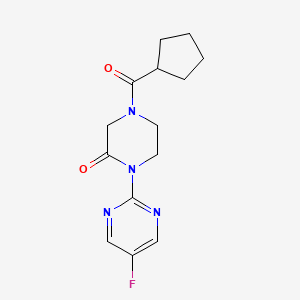

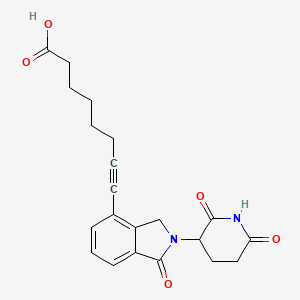

Lenalidomide-acetylene-C5-COOH, also known as compound 43, is a Lenalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTAC .

Synthesis Analysis

The synthesis of this compound involves a process where it can be connected to the ligand for protein by a linker to form PROTAC . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . A new green approach for the synthesis of lenalidomide has been found, which is amenable for scaling up to industrial scale .

Molecular Structure Analysis

The molecular weight of this compound is 382.41 and its formula is C21H22N2O5 . It is a click chemistry reagent, containing an Alkyne group .

Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Physical and Chemical Properties Analysis

This compound is a solid, off-white to light yellow compound . It is highly soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

A study by L. M. Reddy et al. (2012) established a chromatographic method for determining lenalidomide and related substances. This method is suitable for stability studies and is validated for linearity, accuracy, precision, ruggedness, and robustness, indicating its potential for monitoring lenalidomide and its derivatives.

Ubiquitination and Degradation in MDS

J. Krönke et al. (2015) Krönke, J., Fink, E., Hollenbach, P., Macbeth, K., Hurst, S. N., Udeshi, N., Chamberlain, P., Mani, D., Man, H., Gandhi, A., Svinkina, T., Schneider, R., McConkey, M., Järås, M., Griffiths, E., Wetzler, M., Bullinger, L., Cathers, B., Carr, S., Chopra, R., & Ebert, B. (2015) found that lenalidomide induces ubiquitination and degradation of CK1α by the E3 ubiquitin ligase CUL4–RBX1–DDB1–CRBN. This finding provides insight into the therapeutic window of lenalidomide in myelodysplastic syndrome (MDS) with deletion of chromosome 5q.

Mechanism of Action in Hematological Malignancies

V. Kotla et al. (2009) Kotla, V., Goel, S., Nischal, S., Heuck, C., Vivek, K., Das, B., & Verma, A. (2009) explored lenalidomide's mechanism of action in various hematological and solid malignancies. They highlighted its immunomodulatory effects and signal transduction impacts, thereby explaining its efficacy in subsets of MDS.

Synthesis of Lenalidomide Analogs

Donghuai Xiao et al. (2020) Xiao, D., Wang, Y., Wang, H.-L., Zhou, Y., Li, J., Lu, W., & Jin, J. (2020) designed and synthesized novel lenalidomide analogs with significant bioactivity, demonstrating a new strategy for C-4 derivatization of lenalidomide. This research contributes to the discovery of potential antitumor compounds in pharmaceutical research.

Structural Basis of Lenalidomide-Induced Degradation

G. Petzold et al. (2016) Petzold, G., Fischer, E. S., & Thomä, N. H. (2016) provided insights into how lenalidomide alters the specificity of CRL4CRBN ubiquitin ligase for degrading specific proteins, offering a mechanistic explanation for its selective efficacy in del(5q) MDS therapy.

Immunomodulation in Multiple Myeloma

A study by K. Noonan et al. (2012) Noonan, K., Rudraraju, L., Ferguson, A. K., Emerling, A., Pasetti, M., Huff, C., & Borrello, I. (2012) revealed that lenalidomide can augment vaccine responses and endogenous antitumor immunity in patients with multiple myeloma, suggesting its potential as an adjuvant for cancer and infectious vaccines.

Solid Phase Transformations

Ramanaiah Chennuru et al. (2017) Chennuru, R., Muthudoss, P., Voguri, R., Ramakrishnan, S., Vishweshwar, P., Babu, R., & Mahapatra, S. (2017) reported on polymorph screening of lenalidomide, revealing various forms and associated solid state phase transformations. This study enhances understanding of the physical properties of lenalidomide and its derivatives.

Wirkmechanismus

Safety and Hazards

Lenalidomide-acetylene-C5-COOH may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Zukünftige Richtungen

Lenalidomide, thalidomide, and pomalidomide share a novel pharmacologic mechanism of action . The drugs bind to an E3 ubiquitin ligase complex and modulate its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins . This mechanism highlights many new opportunities for future research . In the future, modulation of ubiquitin ligase function may enable us to target previously “undruggable” proteins .

Eigenschaften

IUPAC Name |

8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-18-12-11-17(20(27)22-18)23-13-16-14(8-6-9-15(16)21(23)28)7-4-2-1-3-5-10-19(25)26/h6,8-9,17H,1-3,5,10-13H2,(H,25,26)(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYFKFKQSNARRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2627500.png)

![Ethyl 5-(2-chloropropanoyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2627512.png)

![2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2627515.png)

![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2627520.png)